molecular formula C8H7BrO2S B2673214 1-Bromo-3-(ethenesulfonyl)benzene CAS No. 321976-44-7

1-Bromo-3-(ethenesulfonyl)benzene

Cat. No.: B2673214
CAS No.: 321976-44-7
M. Wt: 247.11
InChI Key: OLIANFUVVGMTDW-UHFFFAOYSA-N
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Description

1-Bromo-3-(ethenesulfonyl)benzene is an organic compound with the molecular formula C8H7BrO2S It is characterized by a benzene ring substituted with a bromine atom and an ethenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(ethenesulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(ethenesulfonyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of the bromine atom.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(ethenesulfonyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation Reactions: The ethenesulfonyl group can be oxidized to form sulfonic acids or sulfonates.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides or thiols.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or ammonia in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include 3-(ethenesulfonyl)phenol or 3-(ethenesulfonyl)aniline.

    Oxidation: Products include 3-(ethenesulfonyl)benzenesulfonic acid.

    Reduction: Products include 3-(ethenesulfonyl)benzenethiol.

Scientific Research Applications

1-Bromo-3-(ethenesulfonyl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(ethenesulfonyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the formation of a sigma complex with nucleophilic sites on target molecules. This interaction can lead to various downstream effects, depending on the specific molecular pathways involved .

Comparison with Similar Compounds

    Bromobenzene: Consists of a benzene ring with a single bromine atom. It is simpler in structure and lacks the ethenesulfonyl group.

    3-Bromo-1-propene: Contains a bromine atom and a propene group attached to the benzene ring, differing in the nature of the substituent.

Uniqueness: The combination of these functional groups allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts .

Properties

IUPAC Name

1-bromo-3-ethenylsulfonylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h2-6H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIANFUVVGMTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321976-44-7
Record name 1-bromo-3-(ethenesulfonyl)benzene
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